Isoledene chemical structure and properties
Isoledene chemical structure and properties
Chemical Structure, Biosynthetic Origins, and Pharmacological Applications
Part 1: Executive Summary
Isoledene (CAS: 95910-36-4) is a tricyclic sesquiterpene of the cyclopropa[e]azulene class, distinguished by its fused dimethylcyclopropane ring system. Structurally related to aromadendrene and ledene, it serves as a critical biomarker in the essential oils of Mesua ferrea, Urtica dioica (Stinging Nettle), and Pinus species.
While historically viewed primarily as an analytical standard in fragrance chemistry, recent investigation into its antimicrobial and insect-repellent properties has elevated its status in drug discovery and agrochemical development. This guide synthesizes the physicochemical identity, biosynthetic pathways, and isolation protocols of isoledene, providing a foundational resource for researchers in natural product chemistry and bioactive compound development.
Part 2: Chemical Identity & Structural Analysis
Isoledene represents a compact, lipophilic scaffold characterized by high stereochemical complexity. Its core feature is the gem-dimethylcyclopropane ring fused to a hydroazulene skeleton, a structural motif that imparts significant ring strain and unique reactivity.
2.1 Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | (1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | Stereochemistry is critical for biological activity. |
| Molecular Formula | C₁₅H₂₄ | Sesquiterpene hydrocarbon. |
| Molecular Weight | 204.35 g/mol | Ideal range for blood-brain barrier (BBB) penetration and volatility. |
| Boiling Point | 261–262 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 0.902 – 0.932 g/mL (20 °C) | Less dense than water; partitions into organic phase. |
| Solubility | Insoluble in water; Soluble in EtOH, Hexane, oils | Lipophilic nature dictates formulation in emulsions or lipid carriers. |
| Kovats Index (RI) | 1373 – 1377 (on DB-5/SE-30) | Diagnostic retention time for GC-MS identification. |
2.2 Structural Diagnostics (NMR & MS)
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Mass Spectrometry (EI, 70eV): The fragmentation pattern typically shows a molecular ion
at m/z 204. Key fragment ions include m/z 189 (loss of methyl), 161 (loss of isopropyl/propyl), and characteristic lower mass hydrocarbon fragments (m/z 105, 91). -
¹H-NMR Signatures: The most diagnostic feature is the cyclopropane ring protons . Due to the ring current anisotropy and strain, these protons often appear upfield (shielded region,
0.2–0.6 ppm). The gem-dimethyl groups on the cyclopropane ring appear as distinct singlets.
Part 3: Biosynthetic Origins
Isoledene is synthesized via the Mevalonate (MVA) or MEP pathways, originating from the universal sesquiterpene precursor Farnesyl Pyrophosphate (FPP) . The transformation involves a complex cyclization cascade mediated by sesquiterpene synthases.
3.1 Mechanistic Pathway
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Ionization: FPP loses the diphosphate group to form the farnesyl cation.
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Cyclization: The cation cyclizes to form the Germacryl cation and subsequently the Humulyl cation .
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Skeletal Rearrangement: A second cyclization generates the Aromadendrane skeleton (containing the dimethylcyclopropane ring).
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Deprotonation: Specific enzymatic deprotonation of the aromadendryl cation yields Isoledene , distinguishing it from its isomers like Ledene or Alloaromadendrene.
3.2 Biosynthesis Diagram
Figure 1: Proposed biosynthetic pathway from FPP to Isoledene via the aromadendryl cation intermediate.
Part 4: Pharmacological & Biological Potential[1][2]
4.1 Antimicrobial Activity
Research indicates isoledene contributes to the bioactivity of essential oils from Mesua ferrea and Pinus.
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Mechanism: As a lipophilic hydrocarbon, isoledene likely disrupts bacterial cell membranes, increasing permeability and causing leakage of intracellular content.
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Target Pathogens: Demonstrated efficacy (as part of oil matrices) against Gram-positive bacteria (S. aureus) and certain fungal strains.
4.2 Insect Repellency
Isoledene is a component of oils known for significant insect-repellent properties (e.g., Urtica dioica).
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Activity Profile: Acts as a spatial repellent or contact irritant.[1]
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Application: Potential use in "green" agrochemicals or botanical repellents, offering an alternative to DEET with a potentially better safety profile for non-target organisms.
Part 5: Isolation & Analytical Protocols
To obtain high-purity isoledene for research, a rigorous isolation workflow is required. The following protocol is designed for extraction from Mesua ferrea or Pinus oleoresins.
5.1 Extraction & Purification Workflow
Figure 2: Step-by-step isolation protocol for obtaining analytical grade Isoledene.
5.2 Detailed Protocol Steps
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Steam Distillation: Subject dried plant material to hydrodistillation for 4 hours using a Clevenger-type apparatus. Dry the collected oil over anhydrous
. -
Fractional Distillation: Remove highly volatile monoterpenes (
) by vacuum distillation (<10 mmHg) at 40–60°C. Isoledene ( ) will remain in the residue. -
Silver Nitrate Chromatography: Due to the difficulty in separating sesquiterpene isomers, use AgNO₃-impregnated silica gel (10-20% w/w). The silver ions interact reversibly with the double bonds (
-complexation), improving separation based on olefin geometry.-
Mobile Phase: Gradient of n-Hexane
2% Ethyl Acetate in Hexane. -
Monitoring: Analyze fractions via GC-FID or TLC (visualize with Vanillin-H₂SO₄ reagent; terpenes turn violet/blue).
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Part 6: References
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National Institute of Standards and Technology (NIST). Isoledene Mass Spectrum and Retention Indices. NIST Chemistry WebBook. Link
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PubChem. Isoledene Compound Summary (CID 530426).[2] National Center for Biotechnology Information. Link
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ChemicalBook. (-)-Isoledene Properties and Safety Data.Link
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MDPI. Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes. (Contextual reference for sesquiterpene biosynthesis). Link
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The Good Scents Company. Isoledene Organoleptic and Safety Information.Link
